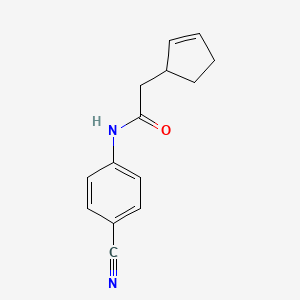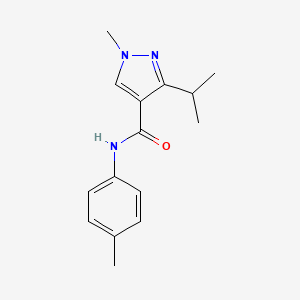
N-(6-fluoro-3,4-dihydro-2H-thiochromen-4-yl)-2-methylpropanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(6-fluoro-3,4-dihydro-2H-thiochromen-4-yl)-2-methylpropanamide, also known as FLT, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. FLT belongs to the class of thiochromene derivatives and has been found to exhibit promising biological activities, including anti-inflammatory, anti-cancer, and neuroprotective effects.
Mecanismo De Acción
The exact mechanism of action of N-(6-fluoro-3,4-dihydro-2H-thiochromen-4-yl)-2-methylpropanamide is not fully understood, but it is believed to work by modulating various signaling pathways in cells. N-(6-fluoro-3,4-dihydro-2H-thiochromen-4-yl)-2-methylpropanamide has been found to inhibit the activity of several enzymes, including cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in inflammation and cancer. N-(6-fluoro-3,4-dihydro-2H-thiochromen-4-yl)-2-methylpropanamide has also been found to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which is responsible for regulating the expression of antioxidant and detoxification enzymes.
Biochemical and Physiological Effects:
N-(6-fluoro-3,4-dihydro-2H-thiochromen-4-yl)-2-methylpropanamide has been found to have several biochemical and physiological effects. It has been shown to inhibit the production of reactive oxygen species (ROS) and nitric oxide (NO), which are involved in inflammation and oxidative stress. N-(6-fluoro-3,4-dihydro-2H-thiochromen-4-yl)-2-methylpropanamide has also been found to increase the activity of antioxidant enzymes, such as superoxide dismutase (SOD) and catalase. In addition, N-(6-fluoro-3,4-dihydro-2H-thiochromen-4-yl)-2-methylpropanamide has been found to modulate the expression of various genes involved in cell proliferation, apoptosis, and inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of N-(6-fluoro-3,4-dihydro-2H-thiochromen-4-yl)-2-methylpropanamide is its relatively simple synthesis method, which makes it easy to produce in large quantities. N-(6-fluoro-3,4-dihydro-2H-thiochromen-4-yl)-2-methylpropanamide is also stable under normal laboratory conditions and can be stored for long periods without significant degradation. However, one of the limitations of N-(6-fluoro-3,4-dihydro-2H-thiochromen-4-yl)-2-methylpropanamide is its low solubility in water, which can make it difficult to use in certain experiments. In addition, N-(6-fluoro-3,4-dihydro-2H-thiochromen-4-yl)-2-methylpropanamide has not been extensively studied in human clinical trials, so its safety and efficacy in humans are not yet fully understood.
Direcciones Futuras
There are several future directions for research on N-(6-fluoro-3,4-dihydro-2H-thiochromen-4-yl)-2-methylpropanamide. One area of research is the development of more potent derivatives of N-(6-fluoro-3,4-dihydro-2H-thiochromen-4-yl)-2-methylpropanamide that can be used for cancer therapy. Another area of research is the investigation of the potential neuroprotective effects of N-(6-fluoro-3,4-dihydro-2H-thiochromen-4-yl)-2-methylpropanamide in animal models of neurodegenerative diseases. Finally, the safety and efficacy of N-(6-fluoro-3,4-dihydro-2H-thiochromen-4-yl)-2-methylpropanamide in human clinical trials need to be further investigated to determine its potential as a therapeutic agent for various diseases.
Métodos De Síntesis
The synthesis of N-(6-fluoro-3,4-dihydro-2H-thiochromen-4-yl)-2-methylpropanamide involves the condensation reaction between 6-fluoro-3,4-dihydro-2H-thiochromen-4-amine and 2-methylpropanoyl chloride in the presence of a base. The reaction yields N-(6-fluoro-3,4-dihydro-2H-thiochromen-4-yl)-2-methylpropanamide as a white crystalline solid with a purity of over 95%. The synthesis method is relatively simple and can be easily scaled up for large-scale production.
Aplicaciones Científicas De Investigación
N-(6-fluoro-3,4-dihydro-2H-thiochromen-4-yl)-2-methylpropanamide has been extensively studied for its potential therapeutic applications. One of the most promising areas of research is its anti-cancer activity. N-(6-fluoro-3,4-dihydro-2H-thiochromen-4-yl)-2-methylpropanamide has been found to inhibit the growth of various cancer cells, including breast, lung, and colon cancer cells. It works by inducing apoptosis, or programmed cell death, in cancer cells. N-(6-fluoro-3,4-dihydro-2H-thiochromen-4-yl)-2-methylpropanamide has also been shown to inhibit the migration and invasion of cancer cells, which are critical steps in the metastasis of cancer.
In addition to its anti-cancer activity, N-(6-fluoro-3,4-dihydro-2H-thiochromen-4-yl)-2-methylpropanamide has been found to exhibit anti-inflammatory and neuroprotective effects. N-(6-fluoro-3,4-dihydro-2H-thiochromen-4-yl)-2-methylpropanamide has been shown to reduce inflammation in various animal models of inflammatory diseases, such as rheumatoid arthritis and colitis. It works by inhibiting the production of pro-inflammatory cytokines and chemokines. N-(6-fluoro-3,4-dihydro-2H-thiochromen-4-yl)-2-methylpropanamide has also been found to protect neurons from oxidative stress and neurotoxicity, making it a potential therapeutic agent for neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propiedades
IUPAC Name |
N-(6-fluoro-3,4-dihydro-2H-thiochromen-4-yl)-2-methylpropanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16FNOS/c1-8(2)13(16)15-11-5-6-17-12-4-3-9(14)7-10(11)12/h3-4,7-8,11H,5-6H2,1-2H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHQORCLKNJCZPD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NC1CCSC2=C1C=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16FNOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(6-fluoro-3,4-dihydro-2H-thiochromen-4-yl)-2-methylpropanamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[1-(furan-2-yl)ethyl]cyclopentanecarboxamide](/img/structure/B7514180.png)




![N-[2-(dimethylamino)phenyl]morpholine-4-carboxamide](/img/structure/B7514209.png)

![6-Methyl-2-[(2-methylphenoxy)methyl]pyrido[1,2-a]pyrimidin-4-one](/img/structure/B7514227.png)
![6-(2-Chloro-4-fluorophenyl)-3-methyl-[1,2]thiazolo[5,4-d][1,3]oxazin-4-one](/img/structure/B7514239.png)
![N-[2-(dimethylamino)phenyl]pyrrolidine-1-carboxamide](/img/structure/B7514243.png)
![1-Propyl-3-[2-(pyrazol-1-ylmethyl)phenyl]urea](/img/structure/B7514262.png)

